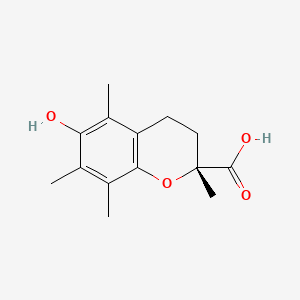

(R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid

Katalognummer B1353232

Molekulargewicht: 250.29 g/mol

InChI-Schlüssel: GLEVLJDDWXEYCO-CQSZACIVSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US07615650B2

Procedure details

Into a 2000-L reactor provided with glass lining, methyl 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate (137.3 kg) obtained in Example 6 was placed and dissolved in methanol (137.3 kg). A solution containing water (411 kg) and sodium hydroxide (27 kg) was added dropwise thereto over two hours, whereby hydrolysis was performed at 80° C. for two hours. The hydrolyzed mixture was neutralized with a solution of potassium hydrogensulfate (91.9 kg) dissolved in water (411.9 kg) at 80° C. for two hours. The reaction mixture was centrifuged, and the obtained crystals were dried by means of a conical drier, to thereby yield 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid (130.2 kg) in the form of white powder. Reaction scores on the basis of 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate and chemical purity which was determined through high-performance liquid chromatography (HPLC) were found to be as follows:

Name

methyl 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate

Quantity

137.3 kg

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[C:3]([CH3:19])=[C:4]2[C:9](=[C:10]([CH3:13])[C:11]=1[CH3:12])[O:8][C:7]([CH3:18])([C:14]([O:16]C)=[O:15])[CH2:6][CH2:5]2.[OH-].[Na+].S([O-])(O)(=O)=O.[K+]>CO.O>[OH:1][C:2]1[C:3]([CH3:19])=[C:4]2[C:9](=[C:10]([CH3:13])[C:11]=1[CH3:12])[O:8][C:7]([CH3:18])([C:14]([OH:16])=[O:15])[CH2:6][CH2:5]2 |f:1.2,3.4|

|

Inputs

Step One

|

Name

|

methyl 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate

|

|

Quantity

|

137.3 kg

|

|

Type

|

reactant

|

|

Smiles

|

OC=1C(=C2CCC(OC2=C(C1C)C)(C(=O)OC)C)C

|

Step Two

|

Name

|

|

|

Quantity

|

91.9 kg

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(O)[O-].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

137.3 kg

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Four

|

Name

|

|

|

Quantity

|

411.9 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

27 kg

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

411 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

whereby hydrolysis

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was performed at 80° C. for two hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the obtained crystals were dried by means of a conical drier

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction scores on the basis of 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate and chemical purity which

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

OC=1C(=C2CCC(OC2=C(C1C)C)(C(=O)O)C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07615650B2

Procedure details

Into a 2000-L reactor provided with glass lining, methyl 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate (137.3 kg) obtained in Example 6 was placed and dissolved in methanol (137.3 kg). A solution containing water (411 kg) and sodium hydroxide (27 kg) was added dropwise thereto over two hours, whereby hydrolysis was performed at 80° C. for two hours. The hydrolyzed mixture was neutralized with a solution of potassium hydrogensulfate (91.9 kg) dissolved in water (411.9 kg) at 80° C. for two hours. The reaction mixture was centrifuged, and the obtained crystals were dried by means of a conical drier, to thereby yield 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid (130.2 kg) in the form of white powder. Reaction scores on the basis of 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate and chemical purity which was determined through high-performance liquid chromatography (HPLC) were found to be as follows:

Name

methyl 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate

Quantity

137.3 kg

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[C:3]([CH3:19])=[C:4]2[C:9](=[C:10]([CH3:13])[C:11]=1[CH3:12])[O:8][C:7]([CH3:18])([C:14]([O:16]C)=[O:15])[CH2:6][CH2:5]2.[OH-].[Na+].S([O-])(O)(=O)=O.[K+]>CO.O>[OH:1][C:2]1[C:3]([CH3:19])=[C:4]2[C:9](=[C:10]([CH3:13])[C:11]=1[CH3:12])[O:8][C:7]([CH3:18])([C:14]([OH:16])=[O:15])[CH2:6][CH2:5]2 |f:1.2,3.4|

|

Inputs

Step One

|

Name

|

methyl 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate

|

|

Quantity

|

137.3 kg

|

|

Type

|

reactant

|

|

Smiles

|

OC=1C(=C2CCC(OC2=C(C1C)C)(C(=O)OC)C)C

|

Step Two

|

Name

|

|

|

Quantity

|

91.9 kg

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(O)[O-].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

137.3 kg

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Four

|

Name

|

|

|

Quantity

|

411.9 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

27 kg

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

411 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

whereby hydrolysis

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was performed at 80° C. for two hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the obtained crystals were dried by means of a conical drier

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction scores on the basis of 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate and chemical purity which

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

OC=1C(=C2CCC(OC2=C(C1C)C)(C(=O)O)C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |